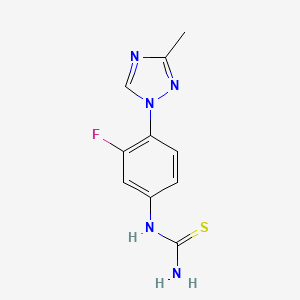









|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[N:9]1[CH:13]=[N:12][C:11]([CH3:14])=[N:10]1)[NH2:5].[C:15](N1C=CC=CC1=O)([N:17]1C=CC=CC1=O)=[S:16].N>ClCCl>[F:1][C:2]1[CH:3]=[C:4]([NH:5][C:15]([NH2:17])=[S:16])[CH:6]=[CH:7][C:8]=1[N:9]1[CH:13]=[N:12][C:11]([CH3:14])=[N:10]1
|


|
Name
|
( 3 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
125 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(N)C=CC1N1N=C(N=C1)C
|
|
Name
|
|
|
Quantity
|
6.65 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=S)(N1C(C=CC=C1)=O)N1C(C=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
N
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-20 °C
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The crude reaction
|
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
A light brown precipitate resulted
|
|
Type
|
CUSTOM
|
|
Details
|
the crude reaction mixture
|
|
Type
|
CUSTOM
|
|
Details
|
The solid precipitate was collected
|
|
Type
|
FILTRATION
|
|
Details
|
vacuum filtration
|
|
Type
|
WASH
|
|
Details
|
The solid was rinsed with cold methanol
|
|
Type
|
CUSTOM
|
|
Details
|
dried under high vacuum
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C(C=CC1N1N=C(N=C1)C)NC(=S)N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.48 g | |
| YIELD: PERCENTYIELD | 84% | |
| YIELD: CALCULATEDPERCENTYIELD | 83.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |